N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%
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Description
N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% is a useful research compound. Its molecular formula is C19H24BrNO2 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% is 377.09904 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, 25cn-nboh, is known to be a selective agonist for the5-HT2A receptor . This receptor is a subtype of the 5-HT (serotonin) receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep .
Mode of Action
As an agonist, N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide would bind to its target receptor and mimic the action of the natural ligand, in this case, serotonin. This binding can trigger a series of biochemical reactions within the cell, leading to changes in cellular function .
Biochemical Pathways
phospholipase C (PLC) pathway , resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium from intracellular stores and activation of protein kinase C (PKC), respectively, leading to various downstream effects .
Pharmacokinetics
Similar compounds like 25cn-nboh are extensively metabolized in human hepatocytes, with metabolites formed via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25CN-NBOH is catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Result of Action
Activation of the 5-ht2a receptor can lead to various cellular responses, including changes in cell morphology, gene expression, and neurotransmitter release .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.BrH/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBNVRUSZVWSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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